![molecular formula C24H22O5 B15162235 1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) CAS No. 672917-12-3](/img/structure/B15162235.png)
1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) is a chemical compound with the molecular formula C22H20O4. It is known for its unique structure, which includes two benzyloxy groups and a hydroxy group attached to a phenylene ring, making it a compound of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
672917-12-3 |
|---|---|
Molekularformel |
C24H22O5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1-[3-acetyl-6-hydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H22O5/c1-16(25)22-20(27)13-21(28-14-18-9-5-3-6-10-18)23(17(2)26)24(22)29-15-19-11-7-4-8-12-19/h3-13,27H,14-15H2,1-2H3 |
InChI-Schlüssel |
KZWYXFPZKWNUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)C(=O)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
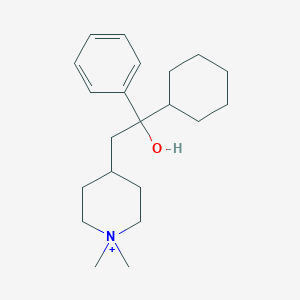
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
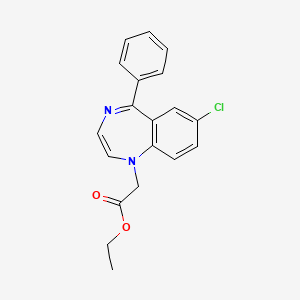
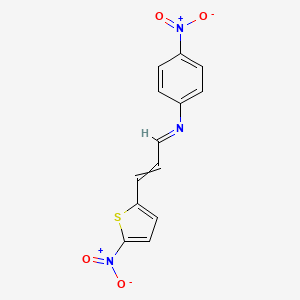
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
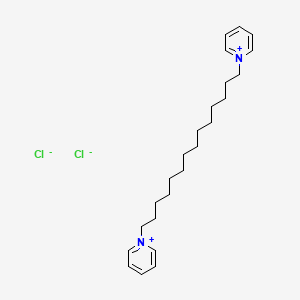
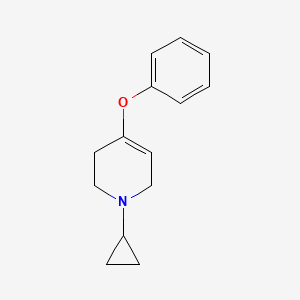

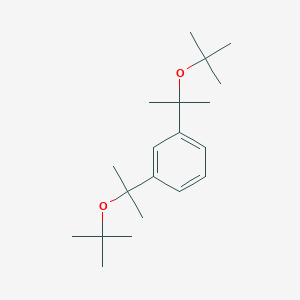
methanone](/img/structure/B15162227.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
